(7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate
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Overview
Description
(7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate is a chemical compound with the molecular formula C11H10O3. It is also known by its synonyms, such as 2-Methacryloyloxy-tropon and 2-methacryloyloxyethyl phosphoryldimethyl ester . This compound is characterized by a cycloheptatriene ring with an oxo group at the 7th position and a 2-methylprop-2-enoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate typically involves the reaction of cycloheptatriene derivatives with methacrylic acid or its derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate involves its interaction with specific molecular targets. The oxo group and ester functionality allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methacryloyloxy-tropon
- 2-methacryloyloxyethyl phosphoryldimethyl ester
Uniqueness
(7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate is unique due to its specific structural features, such as the cycloheptatriene ring and the oxo group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
532-36-5 |
---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(7-oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H10O3/c1-8(2)11(13)14-10-7-5-3-4-6-9(10)12/h3-7H,1H2,2H3 |
InChI Key |
BHKQCZGFIQOMFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=CC=CC1=O |
Origin of Product |
United States |
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